![molecular formula C17H17ClN6O2S B2509351 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941991-51-1](/img/structure/B2509351.png)
2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H17ClN6O2S and its molecular weight is 404.87. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocycles
The compound is part of a set of heterocycles obtained through a variety of synthetic routes. Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Medicinal Chemistry
These heterocycles have found applications in medicinal chemistry. They have been used in the inhibition of c-Met and modulating GABAA activity .
Fluorescent Probes
The compound has been used as fluorescent probes. This is particularly useful in biochemistry for marking or tagging molecules and observing their behavior under a microscope .
Structural Units of Polymers
The compound has been used as structural units of polymers. This can enhance the properties of the polymers, making them more suitable for specific applications .
Anti-Gastric Cancer Effect
The compound has been studied for its anti-gastric cancer effect. Quantitative structure–activity relationship (QSAR) studies were performed to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives .
LSD1 Inhibitors
The compound has been used as a template for designing new LSD1 inhibitors. LSD1 is a histone demethylase, and its inhibitors have potential therapeutic applications in cancer treatment .
properties
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2S/c18-11-3-1-4-12(7-11)24-16-15(22-23-24)17(21-10-20-16)27-9-14(25)19-8-13-5-2-6-26-13/h1,3-4,7,10,13H,2,5-6,8-9H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWOYVPQGQRNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
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